4-Nitroaniline Hydrochloride
Overview
Description
4-Nitroaniline, also known as para-nitroaniline, is an organic compound that is widely used in the industrial production of dyes, pharmaceuticals, and as an intermediate in the synthesis of pesticides. It is a derivative of aniline where a nitro group is attached to the fourth carbon of the benzene ring.
Synthesis Analysis
The synthesis of 4-nitroaniline derivatives can be achieved through various chemical reactions. For instance, the S(N)Ar reaction of 4-nitroaniline with hydroxide ions in aqueous media leads to the formation of 4-nitrophenol. This reaction is facilitated by the hydrogen-bonding interaction between the NH2 leaving group and water, which is a key feature of the S(N)Ar reactions of nitroanilines . Additionally, 4-nitroaniline can be synthesized by the reduction of nitro groups in halogenated nitrobenzoic acids, which serve as multireactive building blocks for heterocyclic oriented synthesis .
Molecular Structure Analysis
The molecular structure of 4-nitroaniline derivatives has been studied using various techniques such as X-ray diffraction and vibrational spectroscopy. For example, the crystal structure of 2-methyl-4-nitroanilinium trichloroacetate trichloroacetic acid, a molecular complex of 2-methyl-4-nitroaniline with trichloroacetic acid, has been determined. The complex is formed with proton transfer from trichloroacetic acid to 2-methyl-4-nitroaniline, resulting in a structure built up of protonated cations, anions, and neutral molecules .
Chemical Reactions Analysis
4-Nitroaniline undergoes various chemical reactions due to its reactivity. It can be biodegraded by specific bacterial strains, such as Acinetobacter sp. AVLB2, which utilize it as a carbon and nitrogen source. The biodegradation pathway proposed for 4-nitroaniline by this bacterium leads to a reduction in the compound's toxicity . Moreover, the metabolism of 4-nitroaniline in rats involves partial excretion of the unchanged compound as well as transformation into other metabolites like 4-phenylenediamine and 2-amino-5-nitrophenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitroaniline derivatives are influenced by their molecular structure. For instance, 2-amino-4-nitroaniline exhibits significant potential for second-order nonlinear optical properties due to its noncentrosymmetric space group crystallization. The compound's structure in the ground state is quinoide-like, which is confirmed by crystallographic and IR-spectroscopic data . Additionally, the phase transitions of isostructural compounds like 4-chloro-3-nitroaniline and 4-iodo-3-nitroaniline have been studied, revealing that both undergo continuous phase transitions at specific temperatures .
Scientific Research Applications
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Chemical Reduction of Nitroaniline
- Field : Environmental Science
- Application : Conversion of nitroaniline, a highly toxic pollutant released into aquatic systems due to unmanaged industrial development, into a less harmful or useful counterpart .
- Method : The chemical reduction of 4-Nitroaniline using various nanocatalytic systems . The academic literature has focused on case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .
- Results : The conversion of 4-Nitroaniline into its reduced counterpart has been extensively exploited in academic research for the past ten years .
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Chlorination Process of 4-Nitroaniline
- Field : Chemical Engineering
- Application : Synthesis of 2,6-dichloro-4-nitroaniline through the chlorination reaction of 4-nitroaniline .
- Method : A strategy of dissolving chlorine gas in 1,2-dichloroethane as the chlorine source for a liquid–liquid two-phase chlorination reaction was proposed in this study .
- Results : The reaction can achieve 98.3% conversion and 90.6% selectivity within 1.6 s under the optimized reaction conditions .
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Preparation of Poly (4-nitroaniline) Thin Films
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Synthesis of Dyes, Pharmaceuticals, and Other Products
- Field : Various Industries
- Application : 4-Nitroaniline is used as a raw material in different industries, including the synthesis of dyes, pharmaceutical products, gum inhibitors, antioxidants, poultry medicines, corrosion inhibitor, explosives, and pesticides .
- Method : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes are not mentioned in the source .
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Synthesis of p-Phenylenediamine
- Field : Industrial Chemistry
- Application : 4-Nitroaniline is mainly consumed industrially as a precursor to p-phenylenediamine, an important dye component .
- Method : The reduction is effected using iron metal and by catalytic hydrogenation .
- Results : It is a starting material for the synthesis of Para Red, the first azo dye .
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Preparation of Various Chemicals
- Field : Various Industries
- Application : 4-Nitroaniline is a key ingredient in making a wide range of chemicals, such as those used as building blocks for making dyes, antioxidants, medicines, and insecticides .
- Method : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes are not mentioned in the source .
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Synthesis of Para Red
- Field : Dye Industry
- Application : 4-Nitroaniline is a starting material for the synthesis of Para Red, the first azo dye .
- Method : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : The specific results or outcomes are not mentioned in the source .
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Preparation of Poly (4-nitroaniline) Thin Films
Safety And Hazards
4-Nitroaniline Hydrochloride is toxic by way of inhalation, ingestion, and absorption, and should be handled with care . Its LD50 in rats is 750.0 mg/kg when administered orally . It is particularly harmful to all aquatic organisms, and can cause long-term damage to the environment if released as a pollutant .
Future Directions
The chemical reduction of 4-Nitroaniline using various different nanocatalytic systems is one approach that has attracted tremendous interest over the past few years . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .
properties
IUPAC Name |
4-nitroaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h1-4H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJUVOPKIUQOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100-01-6 (Parent) | |
Record name | p-Nitroaniline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7065964 | |
Record name | 4-Nitrobenzenamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroaniline Hydrochloride | |
CAS RN |
15873-51-5 | |
Record name | 4-Nitroaniline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15873-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Nitroaniline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-nitro-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Nitrobenzenamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitroanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.